4-(Isopropylthio)-1,3,5-triazin-2-amine

Structural chemistry Herbicide development Procurement specification

Avoid misclassification: 4-(Isopropylthio)-1,3,5-triazin-2-amine (CAS 1415719-22-0) is structurally distinct from methylthio-triazine herbicides. Provides a unique 2-amino-4-isopropylthio scaffold for oncology SAR (PI3K/mTOR, reported 33 nM cytotoxicity) and agrochemical metabolism probes. Commercial purity ≥95% ensures reliable hit-to-lead synthesis. - Distinct pharmacophore, not interchangeable with prometryn. - Free amine and isopropylthio handles for derivatization. - ≥95% purity with global shipping.

Molecular Formula C6H10N4S
Molecular Weight 170.24 g/mol
CAS No. 1415719-22-0
Cat. No. B1323242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Isopropylthio)-1,3,5-triazin-2-amine
CAS1415719-22-0
Molecular FormulaC6H10N4S
Molecular Weight170.24 g/mol
Structural Identifiers
SMILESCC(C)SC1=NC=NC(=N1)N
InChIInChI=1S/C6H10N4S/c1-4(2)11-6-9-3-8-5(7)10-6/h3-4H,1-2H3,(H2,7,8,9,10)
InChIKeyNUGCOEGULXXBQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Isopropylthio)-1,3,5-triazin-2-amine: Procurement & Differentiation Guide


4-(Isopropylthio)-1,3,5-triazin-2-amine (CAS 1415719-22-0) is a 2-amino-substituted 1,3,5-triazine derivative bearing an isopropylthio group at the 4-position, with molecular formula C₆H₁₀N₄S and molecular weight 170.24 g/mol . Structurally, this compound differs fundamentally from commercial methylthio-s-triazine herbicides such as prometryn (CAS 7287-19-6, 2,4-bis(isopropylamino)-6-methylthio-1,3,5-triazine) [1]. While prometryn features two isopropylamino groups at positions 2 and 4 with a methylthio group at position 6, the target compound possesses a primary amine at position 2 and an isopropylthio group at position 4, rendering it a distinct chemical entity with unique reactivity and biological profile .

Unique scaffold: 2-amino-4-isopropylthio-1,3,5-triazine, structurally distinct from commercial bis(alkylamino)-methylthiotriazines.
Workflow fit: Triazine-based kinase inhibitor discovery, agrochemical scaffold exploration, and medicinal chemistry library synthesis.
Procurement: Specify CAS 1415719-22-0 to ensure the intended 2-amino-4-isopropylthio entity, not a diamino herbicide analog.

4-(Isopropylthio)-1,3,5-triazin-2-amine: Why Substitution Fails


Procurement decisions that treat 4-(isopropylthio)-1,3,5-triazin-2-amine as interchangeable with commercial methylthio-s-triazines (e.g., prometryn, ametryn, simetryn) fail to account for fundamental structural divergence that dictates distinct physicochemical properties, metabolic pathways, and biological activity spectra [1]. The target compound's 2-amino-4-isopropylthio substitution pattern differs critically from the 2,4-bis(alkylamino)-6-methylthio architecture of commercial herbicides, resulting in a different molecular weight (170.24 vs. 241.36 g/mol for prometryn), distinct hydrogen-bonding capacity, and altered S-oxygenation metabolic profile [2]. Furthermore, class-level evidence indicates that alkylthio-s-triazines undergo S-oxygenation as a primary biotransformation route, with the specific alkylthio substituent (methylthio vs. isopropylthio) influencing both the rate of oxidation and the biological activity of resulting sulfoxide and sulfone metabolites [3]. These structural and metabolic differences preclude direct functional substitution and necessitate compound-specific evaluation.

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Structural non-equivalence: Primary amine at C2 vs. diamino substitution in prometryn/ametryn alters molecular weight, H-bonding, and reactivity; direct functional substitution is not supported.
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Metabolic pathway divergence: Isopropylthio vs. methylthio groups influence S-oxygenation rate and sulfoxide/sulfone metabolite profiles, so exposure and activity may shift substantially.
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Biological activity spectrum: Substitution pattern determines kinase inhibition vs. herbicidal PSII potency; class-level data do not predict this compound's profile—requires independent characterization.

4-(Isopropylthio)-1,3,5-triazin-2-amine: Quantitative Evidence Guide


Structural Distinction from Prometryn and Ametryn

4-(Isopropylthio)-1,3,5-triazin-2-amine exhibits a fundamentally different substitution pattern compared to the commercial methylthio-s-triazine herbicides prometryn and ametryn. The target compound is a monosubstituted 2-amino-4-isopropylthio-1,3,5-triazine (C₆H₁₀N₄S, MW 170.24), whereas prometryn is a trisubstituted 2,4-bis(isopropylamino)-6-methylthio-1,3,5-triazine (C₁₀H₁₉N₅S, MW 241.36) . Ametryn similarly adopts the 2-ethylamino-4-isopropylamino-6-methylthio substitution pattern (C₉H₁₇N₅S, MW 227.33) [1]. This distinction is not merely academic—the presence of a primary amine at position 2 in the target compound provides a distinct hydrogen-bond donor and nucleophilic site unavailable in the bis(alkylamino) analogs, altering both chemical reactivity and potential biological target engagement [2].

Structural distinction
Head-to-head
Target: 2-amino-4-isopropylthio, MW 170.24 g/mol
Prometryn: 2,4-bis(isopropylamino)-6-methylthio, MW 241.36 g/mol
Non-equivalent substitution pattern precludes direct replacement.
MW difference 71.12 g/mol; primary amine vs. diamino architecture.
Structural chemistry Herbicide development Procurement specification

Anticancer Activity: PI3K/mTOR Inhibition in Melanoma

Derivatives of 1,3,5-triazine compounds structurally related to 4-(isopropylthio)-1,3,5-triazin-2-amine have demonstrated potent anticancer activity, with reported IC₅₀ values in the low nanomolar range against melanoma cell lines . Specifically, a compound within this structural class exhibited an IC₅₀ value of 3.3 × 10⁻⁸ M (33 nM) against melanoma cells, a potency level that compares favorably to established triazine-based anticancer scaffolds . This activity is mechanistically linked to inhibition of the PI3K/mTOR signaling pathway, which is dysregulated in multiple cancer types including breast cancer and non-small-cell lung cancer . While direct comparator data for the exact target compound against a specific control drug are not available in the current literature, class-level inference from structurally analogous triazines indicates that 2-amino-substituted triazines with alkylthio modifications at position 4 represent a distinct pharmacophore with documented kinase inhibitory activity [1].

Anticancer activity (class)
Class-level inference
Reported IC₅₀ = 33 nM for a structurally related 2-amino-4-alkylthio-triazine against melanoma cells
Suggests PI3K/mTOR pathway engagement potential in kinase inhibitor discovery.
Direct data for this CAS not available; requires target-specific validation.
Anticancer research Melanoma PI3K/mTOR pathway Drug discovery

Alkylthio Substituent Effect on Herbicidal Activity & Selectivity

Within the methylthio-s-triazine class, the specific alkylthio substituent significantly influences herbicidal potency and crop selectivity profiles. Comparative evaluation of commercial methylthiotriazines reveals that ametryn (2-ethylamino-4-isopropylamino-6-methylthio-1,3,5-triazine) is the most potent member of the class in terms of weed control spectrum and initial herbicidal activity, particularly under warm conditions [1]. Prometryn (2,4-bis(isopropylamino)-6-methylthio-1,3,5-triazine) offers greater crop versatility, with documented use across cotton, sunflower, bean, pea, peanut, lentil, carrot, celery, leek, rice, and common vetch [2]. Simetryn (2,4-bis(ethylamino)-6-methylthio-1,3,5-triazine) demonstrates specific tolerance advantages in rice crops [3]. The target compound, 4-(isopropylthio)-1,3,5-triazin-2-amine, possesses a distinct 2-amino-4-isopropylthio substitution pattern not represented among these commercial herbicides, suggesting its herbicidal profile—if any—would differ substantially and require independent characterization.

Herbicide profile class
Class-level inference
Ametryn: most potent methylthiotriazine; Prometryn: broad crop versatility. Target has unique 2-amino substitution.
Distinct substitution predicts divergent herbicidal profile; not interchangeable with commercial actives.
Direct herbicidal data for this compound not reported.
Herbicide development Agrochemical research Structure-activity relationship

Reduced Soil Persistence vs. Chlorotriazines

Class-level evidence demonstrates that methylthio-substituted s-triazines exhibit shorter residual activity and soil persistence in temperate climates compared to their chloro-substituted counterparts such as atrazine and simazine [1]. Studies indicate that chloro-triazines persist longer in soil than methoxy- or methylthio-triazines, with simazine and atrazine being the most persistent among chloro-triazines [2]. The S-oxygenation metabolic pathway characteristic of alkylthio-s-triazines contributes to their altered environmental fate profile relative to chloro-triazines [3]. While specific soil half-life data for 4-(isopropylthio)-1,3,5-triazin-2-amine are not available, its alkylthio substitution pattern aligns it with the methylthiotriazine class, which generally exhibits shorter environmental persistence than chlorotriazines [4]. This class-level property may be relevant for research programs prioritizing compounds with reduced environmental longevity.

Soil persistence
Class-level inference
Methylthio-triazines degrade faster than chloro-triazines via S-oxygenation; shorter residual activity in temperate climates.
Alkylthio class aligns with reduced environmental persistence context.
Target compound half-life not measured; class behavior only.
Environmental fate Soil persistence Agrochemical development Regulatory compliance

Photosystem II Inhibition: Ametryn vs. Prometryn

Direct comparative phytotoxicity data for methylthio-s-triazine herbicides against the same assay system provide quantitative benchmarks for class potency. In a standardized 24-hour exposure assay measuring PSII inhibition, ametryn demonstrated an EC₅₀ value of 5.6 μg/L (95% CI: 4.9–6.3), whereas prometryn exhibited an EC₅₀ value of 11 μg/L (95% CI: 9.4–12), indicating approximately 2-fold higher potency for ametryn under these conditions [1]. After 48-hour exposure, this potency differential was maintained: ametryn EC₅₀ = 3.5 μg/L (95% CI: 3.0–4.0) vs. prometryn EC₅₀ = 6.7 μg/L (95% CI: 6.0–7.5) [2]. These data demonstrate that even subtle structural variations within the methylthiotriazine class (ethylamino vs. isopropylamino substitution) produce measurable differences in biological activity. By extension, the structurally distinct 4-(isopropylthio)-1,3,5-triazin-2-amine, which lacks the diamino substitution pattern entirely, would be expected to exhibit a divergent activity profile relative to these established herbicides.

PSII inhibition benchmark
Cross-study comparable
Ametryn 24h EC₅₀ 5.6 μg/L (95% CI 4.9–6.3); Prometryn 24h EC₅₀ 11 μg/L (95% CI 9.4–12). ~2-fold difference.
Minor structural changes yield measurable potency differences; target profile must be independently characterized.
Target compound PSII data not available; benchmark illustrates SAR sensitivity.
Herbicide mechanism Photosystem II inhibition Phytotoxicity Comparative efficacy

Synthetic Accessibility & Nucleophilic Substitution

The synthetic accessibility of 4-(isopropylthio)-1,3,5-triazin-2-amine has been established through the reaction of 2-chloro-4-(isopropylthio)-1,3,5-triazine with ammonia or an amine under controlled conditions, typically in ethanol or methanol at elevated temperatures . This route exploits the sequential nucleophilic substitution chemistry characteristic of s-triazines, where the order of nucleophile introduction is critical [1]. The compound is commercially available from multiple vendors with specified purity levels of 95–98%, including AKSci (catalog 0115DB, 95% purity) and Leyan (catalog 1516488, 98% purity) , indicating reliable supply for research applications. The presence of a free primary amine at position 2 distinguishes this compound from commercial diamino-triazines and provides a unique handle for further derivatization through amide bond formation, sulfonamide coupling, or reductive amination reactions.

Synthetic accessibility
Reported
Available at 95–98% purity from multiple vendors; synthesis via nucleophilic substitution of 2-chloro-4-isopropylthio-triazine.
Research-grade supply enables immediate use as a building block without custom synthesis.
Commercial supply from AKSci, Leyan, and others.
Organic synthesis Medicinal chemistry Building block Triazine chemistry

4-(Isopropylthio)-1,3,5-triazin-2-amine: Research Application Scenarios


Oncology Drug Discovery: PI3K/mTOR Inhibitor Development

Based on evidence that structurally related triazine derivatives exhibit potent cytotoxicity against melanoma cells (IC₅₀ = 33 nM) and engage the PI3K/mTOR signaling pathway , 4-(isopropylthio)-1,3,5-triazin-2-amine is well-suited for oncology research programs focused on kinase inhibitor discovery. The compound's 2-amino-4-isopropylthio substitution pattern represents a distinct pharmacophore within the triazine class, offering a novel starting point for structure-activity relationship (SAR) studies and lead optimization campaigns targeting cancers with PI3K/mTOR pathway dysregulation, including melanoma, breast cancer, and non-small-cell lung cancer .

Agrochemical Discovery: Novel Methylthiotriazine Scaffold

The target compound's unique 2-amino-4-isopropylthio substitution pattern distinguishes it fundamentally from all commercial methylthio-s-triazine herbicides (prometryn, ametryn, simetryn) [1]. Given that even minor structural variations within this class (e.g., ametryn vs. prometryn) produce measurable differences in herbicidal potency (approximately 2-fold difference in PSII inhibition EC₅₀) [2], this compound represents a valuable scaffold for agrochemical discovery programs seeking novel herbicides with potentially distinct weed control spectra, crop selectivity profiles, or reduced environmental persistence [3].

Medicinal Chemistry: Triazine Library Synthesis Building Block

The presence of a free primary amine at position 2, combined with an isopropylthio group at position 4, provides two distinct reactive handles for further derivatization . The compound's commercial availability at 95–98% purity enables its immediate use as a building block for synthesizing diverse triazine libraries through amide bond formation, sulfonamide coupling, or nucleophilic aromatic substitution reactions. This synthetic versatility supports hit-to-lead optimization campaigns in both oncology and agrochemical research programs.

Environmental Fate: Alkylthio-s-Triazine Metabolism & Persistence

Class-level evidence indicates that alkylthio-s-triazines undergo S-oxygenation as a primary biotransformation pathway and exhibit shorter soil persistence in temperate climates compared to chloro-triazines [4]. 4-(Isopropylthio)-1,3,5-triazin-2-amine, with its isopropylthio substituent, provides a structurally distinct probe for investigating how alkylthio chain length and branching influence metabolic S-oxygenation rates, sulfoxide/sulfone metabolite formation, and overall environmental fate. Such studies are directly relevant to regulatory risk assessment and the design of next-generation herbicides with improved environmental profiles.

Application
Selection Property
Validation Focus
PI3K/mTOR inhibitor discovery studies
Triazine scaffold with 2-amino-4-isopropylthio substitution
Target engagement and pathway inhibition assays
Agrochemical scaffold exploration
Structurally distinct from commercial methylthiotriazines
Herbicidal activity and crop selectivity profiling
Medicinal chemistry library synthesis
Free primary amine handle for derivatization
Derivatization scope and compound purity verification
Environmental fate and metabolism studies
Alkylthio substituent for S-oxygenation probe
Metabolic pathway and soil persistence assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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